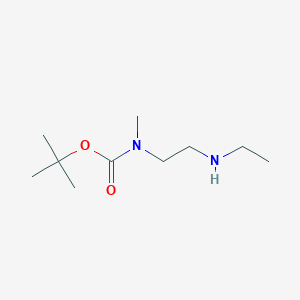

(2-Ethylamino-ethyl)-methyl-carbamic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl N-[2-(ethylamino)ethyl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-6-11-7-8-12(5)9(13)14-10(2,3)4/h11H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGXFZQQONCZRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCN(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2-Ethylamino-ethyl)-methyl-carbamic acid tert-butyl ester, commonly referred to as a carbamate derivative, has gained attention in various fields of biological and medicinal chemistry. This compound is notable for its potential therapeutic applications, particularly in drug design and synthesis.

- Chemical Structure : The compound features a carbamic acid ester functional group linked to an ethylamino chain, providing unique reactivity.

- Molecular Weight : Approximately 174.24 g/mol.

- CAS Number : 122734-32-1.

The biological activity of this compound primarily involves its interaction with biological targets through the hydrolysis of the carbamate moiety. This hydrolysis can release active pharmaceutical ingredients, which may then interact with various biochemical pathways.

Biological Activities

- Anticancer Properties : Recent studies have indicated that carbamate derivatives, including this compound, exhibit significant anticancer activities. For instance, research has shown that certain carbamate prodrugs can inhibit cell growth in breast cancer cell lines such as MCF-7 and SK-BR-3, suggesting potential use in cancer therapy .

- Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective capabilities against neurotoxic agents like amyloid-beta peptides. The modulation of inflammatory responses in astrocytes has been observed, indicating a protective role against neurodegenerative conditions .

- Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes, including acetylcholinesterase, which has implications for treating conditions like Alzheimer's disease by preventing the breakdown of acetylcholine .

Study 1: Anticancer Activity

A study focused on the synthesis and evaluation of various carbamate derivatives demonstrated that this compound showed promising results in inhibiting the growth of breast cancer cells. The study highlighted that these compounds could serve as effective chemotherapeutic agents due to their selective toxicity towards malignant cells while sparing non-malignant cells .

Study 2: Neuroprotective Mechanism

In another investigation, the compound was assessed for its ability to protect astrocyte cells from apoptosis induced by amyloid-beta. Results indicated a significant increase in cell viability when treated with the compound alongside amyloid-beta, suggesting its potential utility in neurodegenerative disease management .

Data Table: Biological Activity Comparison

Comparison with Similar Compounds

Core Structural Analogues

The following table compares key structural features and properties of the target compound with similar tert-butyl carbamates:

Key Observations :

- Ethylamino vs. Hydroxyethylamino: The replacement of the ethylamino group with a hydroxyethylamino group (as in CAS 208577-84-8) introduces polarity, enhancing solubility in aqueous media but reducing lipid membrane permeability .

- Aromatic vs. Aliphatic Substituents : Anthracene-containing derivatives (e.g., ) exhibit strong fluorescence and are used in biological imaging, whereas aliphatic analogues like the target compound prioritize reactivity in amine protection .

- Steric Effects : Bulky substituents (e.g., phenyl in ) hinder nucleophilic reactions but stabilize intermediates during reductive lithiation .

Physicochemical Properties

Reactivity and Functionalization

- Target Compound: The ethylamino group participates in alkylation or acylation reactions, while the Boc group is cleaved under acidic conditions (e.g., TFA) .

- Hydroxyethyl Analogue () : The hydroxyl group enables esterification or oxidation to carboxylic acids, expanding utility in prodrug design .

- Azidomethyl Anthracene Derivative () : The azide group facilitates click chemistry for bioconjugation .

Preparation Methods

Reaction Scheme

| Step | Reactants & Conditions | Product | Yield & Notes |

|---|---|---|---|

| (a) Reduction Reaction | N-tert-butyloxycarbonyl-1,2-ethylenediamine + paraformaldehyde in toluene or benzene, reflux, with 0.5-2% acetic or tosic acid | 2-(N-isobutoxyformamido)ethyl isocyanide | 4-6 hours reaction time |

| (b) Reduction Reaction | 2-(N-isobutoxyformamido)ethyl isocyanide + sodium borohydride in aprotic solvent (THF or DMF), 20-30°C | tert-butyl 2-(methylamino)ethylcarbamate | 3-5 hours reaction time, 84% isolated yield |

Step-by-Step Description

Step (a):

N-tert-butyloxycarbonyl-1,2-ethylenediamine is reacted with paraformaldehyde in an organic solvent such as toluene or benzene. The reaction is carried out under reflux with a catalytic amount (0.5-2% by weight relative to paraformaldehyde) of acetic acid or p-toluenesulfonic acid to promote reduction. This step forms the intermediate 2-(N-isobutoxyformamido)ethyl isocyanide.Step (b):

The intermediate is dissolved in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Sodium borohydride is added gradually at room temperature (20-30°C) to reduce the isocyanide to the target tert-butyl 2-(methylamino)ethylcarbamate. The reaction mixture is stirred for 3-5 hours. After completion, excess sodium borohydride is quenched with acetic acid, and the product is extracted and purified, typically yielding a colorless oil with about 84% yield.

Advantages

- High overall yield (~84% in the reduction step).

- Short reaction times.

- Low cost due to inexpensive reagents and solvents.

- Reduced waste generation, suitable for industrial scale-up.

- Straightforward work-up and purification.

Comparative Notes on Alternative Methods

Other synthetic routes have been reported but are less favorable due to:

- Poor reaction selectivity and by-product formation: For example, methods involving N-BOC-protected intermediates and methanesulfonyl chloride often yield complex mixtures requiring difficult recrystallization.

- Higher raw material costs: Routes starting from N-methyl ethylenediamine or specialized cyanide derivatives have higher financial costs and are less scalable.

- Longer and more complex synthetic sequences: Multi-step syntheses with expensive reagents and protection/deprotection cycles.

Summary Table of Preparation Methods

| Method | Key Reactants | Solvents & Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| CN104086460B Patent Method | N-tert-butyloxycarbonyl-1,2-ethylenediamine, paraformaldehyde, sodium borohydride | Toluene/benzene reflux (acidic), then DMF/THF at 20-30°C | ~84% (step b) | High yield, low cost, industrially scalable | Requires handling of isocyanide intermediate |

| N-BOC + Methanesulfonyl chloride + methylamine | N-BOC-thanomin, methanesulfonyl chloride, methylamine | Various, less selective | Lower, with by-products | Simple reagents | Poor selectivity, difficult purification |

| N-methyl ethylenediamine + cyanide derivatives | N-methyl ethylenediamine, 2-(tert-butoxycarbonyloxyimino)-2-benzyl cyanide | Organic solvents, multi-step | Moderate | Potentially high purity | High cost, complex synthesis |

Research Findings and Practical Considerations

- The patented method (CN104086460B) emphasizes the importance of controlling acid concentration (1% acetic acid relative to paraformaldehyde) and reaction temperature to optimize yield.

- The use of aprotic solvents like DMF or THF in the reduction step is critical to avoid side reactions.

- The intermediate isocyanide compound is stable enough to be isolated or used directly in the subsequent reduction.

- The final product is typically obtained as a colorless oil, which can be purified by standard extraction and distillation techniques.

- This method has been recognized for its suitability in industrial production due to its simplicity and efficiency.

Q & A

Q. What are the standard synthetic routes for (2-Ethylamino-ethyl)-methyl-carbamic acid tert-butyl ester, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including carbamate formation via tert-butyl chloroformate and amine intermediates. Key conditions include:

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for optimal solubility and reactivity .

- Temperature control : Reactions are often carried out at room temperature or slightly elevated (30–50°C) to balance reaction rate and side-product formation .

- Catalysts/Reagents : Bases like triethylamine or DMAP (4-dimethylaminopyridine) are critical for deprotonating amines and activating intermediates .

- Purification : Column chromatography or recrystallization is recommended for isolating the tert-butyl ester product .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, while HPLC or GC-MS quantifies purity .

- Spectroscopy : H/C NMR confirms structural features (e.g., tert-butyl group at δ ~1.4 ppm; ethylamino protons at δ ~2.5–3.5 ppm). IR spectroscopy validates carbamate C=O stretches (~1680–1720 cm) .

- Mass spectrometry : High-resolution MS (HRMS) ensures correct molecular weight and isotopic patterns .

Q. What solvent systems are optimal for handling this compound in experimental setups?

- Polar aprotic solvents : DCM, THF, or acetonitrile are preferred for solubility and inertness toward carbamate groups .

- Stability considerations : Avoid strong acids/bases (risk of tert-butyl ester cleavage) and oxidizing agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during the introduction of the tert-butyl ester group?

- Byproduct analysis : Common byproducts include hydrolyzed carbamates (due to moisture) or dimerization products. Use anhydrous conditions and molecular sieves to suppress hydrolysis .

- Stoichiometric tuning : Limit tert-butyl chloroformate to 1.1–1.2 equivalents to reduce excess reagent side reactions .

- Kinetic monitoring : Real-time FTIR or in-situ NMR can track intermediate formation and adjust reaction parameters dynamically .

Q. What strategies address discrepancies in biological activity data across different assay models?

- Assay standardization : Use positive controls (e.g., known enzyme inhibitors) to validate assay conditions. For example, in neuroactivity studies, compare against acetylcholine esterase inhibitors like donepezil .

- Matrix effects : Account for solvent/DMSO concentrations in cellular assays, which may alter compound bioavailability or toxicity thresholds .

- Statistical rigor : Apply ANOVA or multivariate analysis to distinguish biological noise from true activity, especially in low-dose responses .

Q. How can researchers evaluate the impact of stereochemistry on biological activity, given the compound’s chiral centers?

- Enantiomer separation : Use chiral HPLC or enzymatic resolution to isolate R/S isomers .

- Structure-activity relationship (SAR) : Compare IC values of enantiomers in target assays (e.g., receptor binding or enzyme inhibition). For example, (R)-isomers of analogous pyrrolidine derivatives show 3–5x higher affinity for dopamine receptors than (S)-isomers .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes of enantiomers to biological targets, guiding synthetic prioritization .

Data Contradiction Analysis

Example : Conflicting solubility data in polar vs. nonpolar solvents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.